molecular formula C28H56O2 B14398037 2-Decyloctadecanoic acid CAS No. 89547-14-8

2-Decyloctadecanoic acid

Cat. No.: B14398037
CAS No.: 89547-14-8
M. Wt: 424.7 g/mol
InChI Key: IIUKYVDDRJWLJF-UHFFFAOYSA-N
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Description

2-Decyloctadecanoic acid is a long-chain carboxylic acid with the molecular formula C28H56O2 It is a derivative of octadecanoic acid (stearic acid) with a decyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decyloctadecanoic acid can be synthesized through several methods, including:

    Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable ester or acid chloride to form the desired carboxylic acid.

    Oxidation of Alcohols: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: This process involves the hydrogenation of unsaturated fatty acids or esters in the presence of a catalyst to produce the desired saturated carboxylic acid.

    Fractional Distillation: This technique is used to purify the compound by separating it from other components based on differences in boiling points.

Chemical Reactions Analysis

Types of Reactions: 2-Decyloctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Carbon dioxide (CO2) and water (H2O)

    Reduction: 2-Decyloctadecanol

    Substitution: 2-Decyloctadecanoyl chloride

Scientific Research Applications

2-Decyloctadecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Decyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Membrane Interaction: It can interact with cell membranes, altering their fluidity and permeability.

    Signal Transduction: The compound may influence cellular signaling pathways by modulating the activity of receptors and other signaling molecules.

Comparison with Similar Compounds

2-Decyloctadecanoic acid can be compared with other similar long-chain carboxylic acids, such as:

    Stearic Acid (Octadecanoic Acid): Both compounds have similar structural features, but this compound has an additional decyl group, which imparts unique properties.

    Palmitic Acid (Hexadecanoic Acid): This compound has a shorter carbon chain compared to this compound, resulting in different physical and chemical properties.

    Arachidic Acid (Eicosanoic Acid): With a longer carbon chain, arachidic acid has higher melting and boiling points compared to this compound.

Properties

CAS No.

89547-14-8

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

2-decyloctadecanoic acid

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-27(28(29)30)25-23-21-19-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,29,30)

InChI Key

IIUKYVDDRJWLJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCC)C(=O)O

Origin of Product

United States

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